molecular formula C15H15NO2S2 B2514743 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide CAS No. 1421482-75-8

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2514743
CAS No.: 1421482-75-8
M. Wt: 305.41
InChI Key: XTNAHXCVYUPKGV-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide group attached to a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Biochemical Analysis

Biochemical Properties

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene rings are known to engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity towards target biomolecules . For instance, it has been observed to interact with kinases, inhibiting their activity and thereby modulating signal transduction pathways . Additionally, the compound can form complexes with metal ions, which may further affect its biochemical activity .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it has been reported to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby exerting anti-inflammatory and cytoprotective effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, but it may undergo degradation under extreme pH or temperature . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained antioxidant activity . The exact temporal dynamics of these effects may vary depending on the experimental conditions and the specific cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a potential therapeutic window for its use .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, binding proteins in the plasma and tissues can affect the compound’s distribution and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . For example, nuclear localization allows the compound to directly interact with DNA and transcription factors, modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide typically involves the condensation of thiophene derivatives with cyclobutanecarboxamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, may involve large-scale condensation reactions using optimized conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated thiophene derivatives .

Scientific Research Applications

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide group with a thiophene ring system. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNAHXCVYUPKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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